(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfamoyl group could potentially undergo hydrolysis or substitution reactions, while the thiazole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined through experimental testing. Computational methods could also be used to predict some properties .Scientific Research Applications
Synthesis and Biological Activity
- Heterocyclic Compound Synthesis: A study reported the diastereoselective synthesis of compounds through aldol-crotonic condensation, highlighting the methods for generating heterocyclic compounds with potential biological activities (Gazieva et al., 2014).
- Antimicrobial Activity: Research on the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives demonstrated significant antibacterial and antifungal activities, suggesting potential applications in addressing microbial resistance (Raval et al., 2012).
- Biological Activity of Heterocyclic Compounds: A study synthesized new dibenzo[1,4]dioxine, phenoxazine, and phenothiazine derivatives containing carboxamide or sulfonamide groups, compounds known for their broad spectrum of biological activities (Shlenev et al., 2016).
Synthetic Pathways and Chemical Properties
- Novel Synthetic Pathways: Researchers developed novel pathways for the synthesis of heterocyclic compounds, such as the unexpected formation of bicyclic side products in the synthesis of benzamides, showcasing the complex reactions involved in chemical synthesis (Straniero et al., 2023).
- Chemical Synthesis and Antimicrobial Potential: A paper focused on the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety, revealing their potent therapeutic potential against various bacterial strains, which could inform the development of new antimicrobial agents (Abbasi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-2-7-22-14-5-4-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-3-6-15-16(10-12)27-9-8-26-15/h2-6,10-11H,1,7-9H2,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMZCYPPHCWELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide |
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